molecular formula C9H7BrO2S B8264499 1-Bromo-2-p-tolylsulfonylacetylene CAS No. 227454-51-5

1-Bromo-2-p-tolylsulfonylacetylene

Cat. No. B8264499
M. Wt: 259.12 g/mol
InChI Key: AQYCAUJOWASJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-p-tolylsulfonylacetylene is a chemical compound with the molecular formula C9H7BrO2S . It contains a total of 20 bonds, including 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-p-tolylsulfonylacetylene includes a total of 20 bonds, with 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .

properties

IUPAC Name

1-(2-bromoethynylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCAUJOWASJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443172
Record name 1-Bromo-2-p-tolylsulfonylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-p-tolylsulfonylacetylene

CAS RN

227454-51-5
Record name 1-Bromo-2-p-tolylsulfonylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of trimethylsilyl p-tolylsulfonylacetylene (10 g, 40 mmol) in acetone (300 mL) was added silver nitrate (0.68 g, 4 mmol) followed by the addition of N-bromosuccinimide (7.6 g, 44 mmol) in one portion. The mixture was stirred at room temperature for 1 h. The resulting precipitate was filtered and washed with acetone. Silica gel (20 g) was added to the filtrate and the solvent was removed under reduced pressure. The residue was subjected to column chromatography with hexane/EtOAc (5:1) to afford the product as a light yellow solid (10 g, 96%). Mp. 99-101° C. 1H NMR (CDCl3) δ 7.87 (d, 2H, J=7.8 Hz), 7.39 (d, 2H, J=7.8 Hz), 2.47 (s, 3H); 13C NMR (CDCl3) δ 146.19, 138.16, 130.34, 127.83, 78.14, 61.70, 21.97.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Yield
96%

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